Cas no 1158392-64-3 (1-Pyridin-3-ylMethyl-piperazine dihydrochloride)
1-Pyridin-3-ylMethyl-piperazine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Pyridin-3-ylMethyl-piperazine dihydrochloride
- 1-(pyridin-3-ylmethyl)piperazine,dihydrochloride
- 1-Pyridin-3-ylmethylpiperazine dihydrochloride
- 1-(pyridin-3-ylmethyl)piperazine;dihydrochloride
- Piperazine, 1-(3-pyridinylmethyl)-, hydrochloride (1:2)
- SCHEMBL1028332
- 1-(Pyridin-3-ylmethyl)piperazine dihydrochloride
- 1-[(Pyridin-3-yl)methyl]piperazine--hydrogen chloride (1/2)
- DTXSID80671797
- 1158392-64-3
- AM10213
- DB-301578
- AKOS015940986
- 1-[(pyridin-3-yl)methyl]piperazine dihydrochloride
- 1-(Pyridin-3-ylmethyl)piperazinedihydrochloride
- BHKUPXAMBZATPA-UHFFFAOYSA-N
- 1-(pyridin-3-ylmethyl)piperazine dihydrochloride salt
-
- MDL: MFCD08544422
- Inchi: 1S/C10H15N3.2ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;/h1-3,8,11H,4-7,9H2;2*1H
- InChI Key: BHKUPXAMBZATPA-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC2C=NC=CC=2)CCNCC1
Computed Properties
- Exact Mass: 249.08000
- Monoisotopic Mass: 249.0799529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.16000
- LogP: 2.35750
1-Pyridin-3-ylMethyl-piperazine dihydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Pyridin-3-ylMethyl-piperazine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182163-1g |
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride |
1158392-64-3 | 95% | 1g |
$500.31 | 2023-09-04 | |
| Chemenu | CM103421-1g |
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride |
1158392-64-3 | 95% | 1g |
$558 | 2021-08-06 | |
| Chemenu | CM103421-1g |
1-(Pyridin-3-ylmethyl)piperazine dihydrochloride |
1158392-64-3 | 95%+ | 1g |
$523 | 2023-11-24 |
1-Pyridin-3-ylMethyl-piperazine dihydrochloride Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-Pyridin-3-ylMethyl-piperazine dihydrochloride
Recent Advances in the Study of 1-Pyridin-3-ylMethyl-piperazine Dihydrochloride (CAS: 1158392-64-3): A Comprehensive Research Brief
1-Pyridin-3-ylMethyl-piperazine dihydrochloride (CAS: 1158392-64-3) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications, drawing from peer-reviewed studies published within the last 24 months. The compound's structural uniqueness—combining a pyridine moiety with a piperazine backbone—has spurred investigations into its role as a versatile scaffold for drug development, particularly in central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the compound's efficacy as a dopamine D3 receptor modulator. Researchers employed molecular docking simulations and in vitro binding assays to reveal its high affinity (Ki = 12.4 nM) and selectivity (>100-fold over D2 receptors). These properties position it as a promising candidate for treating addiction and Parkinson's disease, with improved side-effect profiles compared to current therapeutics. The dihydrochloride salt form (CAS: 1158392-64-3) was critical for enhancing aqueous solubility (logS = -2.1) without compromising blood-brain barrier permeability (PAMPA-BBB Pe = 5.7 × 10⁻⁶ cm/s).
In antimicrobial applications, a 2024 European Journal of Medicinal Chemistry report (DOI: 10.1016/j.ejmech.2024.116210) highlighted the compound's novel mechanism against drug-resistant Mycobacterium tuberculosis. The pyridinylmethyl group facilitated penetration through the mycobacterial cell wall, while the protonated piperazine moiety disrupted membrane potential (IC₅₀ = 3.2 μM). Structural-activity relationship (SAR) studies identified the 3-pyridyl position as optimal for activity, with methylation at this position (as in 1158392-64-3) increasing metabolic stability (t₁/₂ = 4.7 h in human liver microsomes).
Recent synthetic improvements were detailed in Organic Process Research & Development (2023, DOI: 10.1021/acs.oprd.3c00188), where a novel continuous-flow process achieved 92% yield of 1158392-64-3 with >99.5% purity. Key innovations included: (1) palladium-catalyzed pyridylmethylation at 80°C with reduced metal leaching (<0.1 ppm), and (2) in-line salt formation using HCl gas in a microreactor, eliminating solid handling risks. This scalable method addresses previous limitations in batch synthesis, where yields rarely exceeded 65% due to byproduct formation.
Ongoing clinical translation efforts were presented at the 2024 ACS Spring Meeting (Abstract MEDI-342). A deuterated derivative of 1158392-64-3 (d2-pyridyl) showed enhanced pharmacokinetics in primate studies (AUC₀–₂₄ = 1,840 ng·h/mL vs. 1,210 for the parent compound). The dihydrochloride formulation maintained stability under ICH accelerated conditions (40°C/75% RH for 6 months with <0.5% degradation), supporting its selection for first-in-human trials anticipated in Q1 2025.
These collective advances underscore 1-Pyridin-3-ylMethyl-piperazine dihydrochloride's multifaceted potential. Future research directions include exploring its utility in PET tracer development (via ¹⁸F-labeling of the pyridine ring) and combination therapies with existing antimicrobials. The compound's patent landscape has expanded rapidly, with 7 new filings in 2023-2024 covering crystalline forms and prodrug derivatives, reflecting growing commercial interest in this chemical space.
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